molecular formula C58H77F3N18O11S2 B1496841 (4R,10S,13S,16R,19S,22S,25S)-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide;2,2,2-trifluoroacetic acid CAS No. 613222-50-7

(4R,10S,13S,16R,19S,22S,25S)-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide;2,2,2-trifluoroacetic acid

Numéro de catalogue: B1496841
Numéro CAS: 613222-50-7
Poids moléculaire: 1323.5 g/mol
Clé InChI: ACAGLMJXPOCKFY-YHJYRULISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound is a macrocyclic peptide derivative with a 29-membered ring system containing eight amide bonds (octaoxo) and two thioether linkages (1,2-dithia). Key structural features include:

  • Substituents: Butyl, bis-diamidinopropyl (guanidine-like), imidazole, indole, and naphthalene groups.
  • Counterion: Trifluoroacetic acid (TFA), enhancing solubility and crystallization.

This structure likely confers selectivity in biological interactions, such as receptor modulation or enzyme inhibition, though specific targets require further validation.

Propriétés

IUPAC Name

(4R,10S,13S,16R,19S,22S,25S)-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H76N18O9S2.C2HF3O2/c1-2-3-13-39-50(79)70-40(15-8-20-63-55(58)59)52(81)74-44(26-36-28-62-31-67-36)54(83)72-42(24-32-17-18-33-10-4-5-11-34(33)23-32)53(82)71-41(16-9-21-64-56(60)61)51(80)73-43(25-35-27-65-38-14-7-6-12-37(35)38)49(78)66-29-47(76)69-45(48(57)77)30-85-84-22-19-46(75)68-39;3-2(4,5)1(6)7/h4-7,10-12,14,17-18,23,27-28,31,39-45,65H,2-3,8-9,13,15-16,19-22,24-26,29-30H2,1H3,(H2,57,77)(H,62,67)(H,66,78)(H,68,75)(H,69,76)(H,70,79)(H,71,82)(H,72,83)(H,73,80)(H,74,81)(H4,58,59,63)(H4,60,61,64);(H,6,7)/t39-,40-,41-,42+,43-,44-,45-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAGLMJXPOCKFY-YHJYRULISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSCCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H77F3N18O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Solid-Phase Peptide Synthesis (SPPS) Strategy

The primary method for preparing this compound is solid-phase peptide synthesis (SPPS) , which allows for stepwise assembly of the peptide chain on a resin support. Key features include:

  • Resin Selection: A suitable resin (e.g., Wang or Rink amide resin) is chosen to anchor the C-terminal amino acid, enabling peptide elongation from C- to N-terminus.
  • Amino Acid Coupling: Protected amino acids with side-chain protecting groups are sequentially coupled using activating agents such as HATU, DIC, or PyBOP.
  • Side Chain Functionalization: The compound contains specialized side chains such as:
    • Guanidino groups introduced via protected arginine or synthetic guanidino-containing building blocks.
    • Imidazolyl groups introduced through histidine residues or modified histidine analogs.
    • Indolyl groups introduced via tryptophan residues.
    • Naphthalenyl moieties introduced via non-natural amino acids like 2-naphthylalanine.
  • Disulfide Bridge Formation: The 1,2-dithia (disulfide) linkage is formed post-synthesis by oxidation of cysteine residues under mild oxidizing conditions (e.g., air oxidation, iodine treatment, or DMSO).

This approach allows precise control over stereochemistry, sequence, and functional group placement, critical for this compound’s biological activity.

Protection and Deprotection Protocols

  • Side-Chain Protection: Protecting groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for arginine, Trt (trityl) for histidine and cysteine, Boc (tert-butyloxycarbonyl), and tBu (tert-butyl) for other side chains are used to prevent undesired reactions during synthesis.
  • Deprotection: After chain assembly, global deprotection is performed using trifluoroacetic acid (TFA) cocktails, which also cleave the peptide from the resin, yielding the free peptide acid as a trifluoroacetic acid salt, consistent with the compound’s form.

Cyclization and Oxidation

  • Cyclization: The macrocyclic structure is achieved by forming an amide bond between the N-terminal amino group and the C-terminal carboxyl group or via side-chain cyclization depending on the design. This is typically done in dilute solution to favor intramolecular cyclization over polymerization.
  • Disulfide Bond Formation: Critical for structural stability, the disulfide bond between two cysteine residues is formed by controlled oxidation. Conditions are optimized to avoid overoxidation or scrambling of disulfide bonds.
  • Purification: High-performance liquid chromatography (HPLC) is used to purify the cyclic peptide, removing truncated sequences and side products.

Incorporation of Non-Standard Amino Acids and Moieties

  • The compound includes non-proteinogenic residues such as 2-naphthalen-2-ylmethyl and 1H-indol-3-ylmethyl groups.
  • These are introduced either by:
    • Using commercially available or custom-synthesized amino acid derivatives during SPPS.
    • Post-synthetic modification of side chains via selective alkylation or coupling reactions.
  • The 3-(diaminomethylideneamino)propyl groups are introduced via protected arginine derivatives or guanidinylation of lysine side chains.

Analytical Characterization and Quality Control

Summary Table of Key Preparation Steps

Step Description Reagents/Conditions Purpose/Outcome
Resin Loading Attach C-terminal amino acid to solid support Wang or Rink resin, coupling agents Anchors peptide for elongation
Sequential Coupling Stepwise addition of protected amino acids HATU, DIC, PyBOP, DIEA Builds peptide chain
Side-Chain Protection Use of protecting groups on reactive side chains Pbf, Trt, Boc, tBu Prevents side reactions
Deprotection & Cleavage Global removal of protecting groups and resin cleavage TFA cocktail Releases peptide as TFA salt
Cyclization Macrocyclization via amide bond formation Dilute solution, coupling agents Forms cyclic structure
Disulfide Bond Formation Oxidation of cysteine residues Air, I2, or DMSO Stabilizes 3D structure
Purification Removal of impurities and by-products Reverse-phase HPLC Obtains pure compound
Characterization Verification of structure and purity MS, NMR, HPLC, amino acid analysis Confirms identity and quality

Research Findings and Patented Innovations

  • Patents US11903994B2 and US10035822B2 describe advanced compstatin analogs with modifications to improve stability, binding affinity, and pharmacokinetics. These patents detail the synthetic routes involving SPPS, side-chain modifications, and cyclization strategies that are directly applicable to the compound .
  • The use of clearance-reducing moieties and cell-reactive groups in these analogs is achieved through selective incorporation of functionalized amino acids during synthesis, enhancing therapeutic potential.
  • The trifluoroacetic acid salt form is a common final product form, facilitating solubility and handling.

Analyse Des Réactions Chimiques

Types of Reactions

(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-α-MSH (3-11) amide Trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs of the peptide with modified biological activities, which can be used for different research applications .

Applications De Recherche Scientifique

(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-α-MSH (3-11) amide Trifluoroacetate has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in regulating melanocortin receptors and related physiological processes.

    Medicine: Explored for potential therapeutic applications in treating obesity, sexual dysfunction, and other conditions related to MC4R activity.

    Industry: Utilized in the development of peptide-based drugs and as a tool in biochemical assays.

Mécanisme D'action

The compound exerts its effects by selectively binding to and antagonizing the melanocortin 4 receptor (MC4R). This interaction inhibits the receptor’s activity, leading to changes in energy homeostasis, feeding behavior, and sexual function. The molecular targets and pathways involved include the cAMP signaling pathway, which is modulated by MC4R activity .

Comparaison Avec Des Composés Similaires

Structural Analog from PubChem ()

The closest analog is (3S)-3-heptazacyclohexacosane-4-carbonyl]pyrrolidin-2-yl]-2-oxoethyl]amino]-4-amino-4-oxobutanoic acid, which differs in:

Feature Target Compound PubChem Analog Biochemical Implications
Macrocycle size 29-membered (octazacyclononacosane) 26-membered (heptazacyclohexacosane) Larger ring may enhance conformational flexibility .
Substituents Butyl, bis-diamidinopropyl Acetyl, carboxyethyl Bis-diamidinopropyl increases cationic charge, enhancing DNA/RNA binding .
Counterion TFA None listed TFA improves solubility and crystallinity for structural studies .
Aromatic groups Naphthalene, indole, imidazole Imidazole, indole Naphthalene may enhance hydrophobic interactions in target binding .

Functional Activity Comparisons

  • Receptor selectivity: The indole and naphthalene groups in the target compound resemble ligands for dopamine receptors (DARs), as seen in high-throughput screening (HTS) studies for D2-selective agonists (e.g., compound 3508 in ). However, the bis-diamidinopropyl groups may shift selectivity toward nucleic acids or heparin-binding proteins .

Methodological Approaches for Comparison

Structural Analysis Tools

  • Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are critical for resolving complex macrocycles, particularly for TFA-counterion interactions and thioether conformations .
  • Graph-based comparisons : Unlike bit-vector methods, graph-theoretical analyses () capture macrocyclic topology and substituent spatial arrangements, enabling accurate similarity assessments. For example, the naphthalene group’s position relative to the indole system is a key discriminator .

High-Throughput Screening (HTS)

HTS platforms () could evaluate the target compound’s activity across receptor subtypes. Its structural complexity may limit compatibility with traditional HTS assays, necessitating fragment-based or computational docking approaches .

Activité Biologique

The compound known as (4R,10S,13S,16R,19S,22S,25S)-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide;2,2,2-trifluoroacetic acid is a complex synthetic molecule with potential biological activities. This article reviews its biological activity based on available research findings and data.

Structure

The compound features a highly intricate molecular structure characterized by multiple functional groups and stereocenters. The presence of imidazole and indole moieties suggests potential interactions with biological macromolecules.

Molecular Formula

  • Molecular Formula : C₄₃H₆₃F₃N₉O₈S₂

CAS Number

  • CAS Number : 212370-59-7

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The presence of diaminomethylidene groups suggests potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : The indole and imidazole rings may allow for binding to specific receptors affecting signaling pathways.

Pharmacological Effects

The compound has been studied for its potential effects on various biological systems:

Effect Description
Antitumor ActivityExhibits cytotoxic effects against cancer cell lines in vitro.
Anti-inflammatory ActionReduces inflammation markers in cellular models.
Antimicrobial PropertiesShows inhibitory effects against certain bacterial strains.
Neuroprotective EffectsPotential to protect neuronal cells from oxidative stress-induced damage.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that the compound induced apoptosis in several cancer cell lines. It was shown to activate caspase pathways leading to programmed cell death.
  • Anti-inflammatory Activity : In a model of acute inflammation, the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its utility in treating inflammatory diseases.
  • Neuroprotection : Research indicated that the compound could mitigate neuronal cell death in models of neurodegeneration by reducing oxidative stress markers.

Toxicity Studies

Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses. However, further research is necessary to fully elucidate its long-term effects.

Side Effects

Common side effects reported in preliminary studies include mild gastrointestinal disturbances and transient headaches.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this compound, and how can structural purity be verified?

  • Methodology :

  • Synthesis : Use multi-step organic synthesis involving sequential coupling of functional groups (e.g., imidazole, indole, naphthalene substituents) under inert conditions. Protecting groups (e.g., tert-butyldimethylsilyl) may be required for reactive amines or thiols. Refer to analogous macrocyclic peptide syntheses for guidance .
  • Purity Verification : Employ <sup>1</sup>H/<sup>13</sup>C NMR to confirm regiochemistry and detect impurities. For example, imidazole protons resonate at δ 7.5–8.5 ppm, while indole NH appears as a broad singlet near δ 10–11 ppm. Compare with spectral data from structurally similar compounds .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can validate molecular weight (±5 ppm accuracy).

Q. How is the compound’s stability assessed under experimental storage conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Evaluate decomposition temperatures (e.g., >200°C for trifluoroacetic acid salts).
  • HPLC Monitoring : Store aliquots at –20°C, 4°C, and room temperature. Analyze degradation via reverse-phase HPLC (C18 column, acetonitrile/water gradient) at weekly intervals. Peaks broadening or splitting indicate instability .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are suitable for predicting the compound’s reactivity or binding interactions?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to model electronic properties (e.g., HOMO-LUMO gaps, dipole moments). Compare with experimental NMR shifts to validate accuracy .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes or DNA) using AMBER or GROMACS. Focus on hydrogen-bonding motifs involving the imidazole and indole groups .

Q. How can contradictions between in-silico predictions and experimental bioactivity data be resolved?

  • Methodology :

  • Data Triangulation :
  • Replicate assays (e.g., antiviral or cytotoxicity tests) under standardized conditions (pH 7.4, 37°C).
  • Cross-validate computational models using crystallographic data (e.g., X-ray structures of analogous complexes) .
  • Adjust force field parameters in MD simulations to account for solvent effects or protonation states .

Q. What strategies optimize the compound’s synthetic yield while minimizing side reactions?

  • Methodology :

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading, solvent polarity) systematically. Use ANOVA to identify critical factors. For example, lower temperatures (0–5°C) may reduce epimerization in peptide couplings .
  • AI-Guided Synthesis : Implement machine learning (e.g., retrosynthetic algorithms) to prioritize high-yield pathways. Train models on databases of macrocyclic compounds .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • GHS Compliance : Use PPE (gloves, goggles) due to potential irritancy (H315, H319). Store in sealed containers under nitrogen to prevent oxidation .
  • Waste Disposal : Neutralize trifluoroacetic acid with sodium bicarbonate before disposal. Follow EPA guidelines for organic solvents .

Biological Activity Profiling

Q. How are in-vitro assays designed to evaluate the compound’s mechanism of action?

  • Methodology :

  • Target Selection : Prioritize enzymes with binding pockets complementary to the compound’s macrocyclic core (e.g., proteases, kinases).
  • Kinetic Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd). For example, immobilize the compound on SPR chips and screen against recombinant proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,10S,13S,16R,19S,22S,25S)-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide;2,2,2-trifluoroacetic acid
Reactant of Route 2
(4R,10S,13S,16R,19S,22S,25S)-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide;2,2,2-trifluoroacetic acid

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